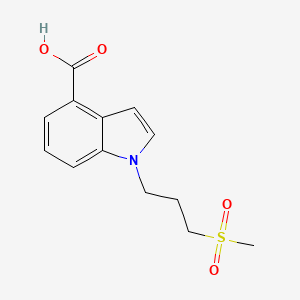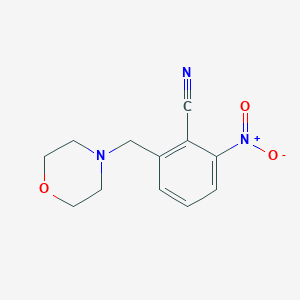
2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile is an organic compound that features a morpholine ring attached to a benzonitrile structure with a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of benzonitrile to introduce the nitro group at the 6-position. This is followed by a Mannich reaction, where morpholine and formaldehyde are reacted with the nitrated benzonitrile to form the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products Formed
Amino derivatives: From the reduction of the nitro group.
Amine derivatives: From the reduction of the nitrile group.
Substituted morpholine derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-ylmethyl)-1H-benzoimidazol-5-ylaminedihydrochloride
- 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Tris[2-(morpholin-4-ylmethyl)phenyl-N]antimony(III)
Uniqueness
2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile stands out due to its combination of a nitro group and a morpholine ring, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups .
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-6-nitrobenzonitrile |
InChI |
InChI=1S/C12H13N3O3/c13-8-11-10(2-1-3-12(11)15(16)17)9-14-4-6-18-7-5-14/h1-3H,4-7,9H2 |
InChI Key |
VNEQRUIJKFZVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
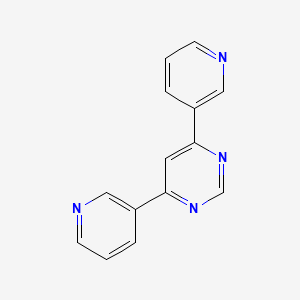
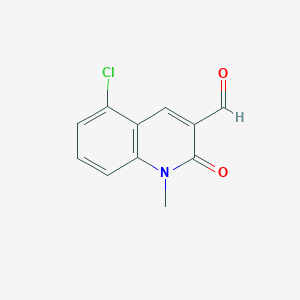

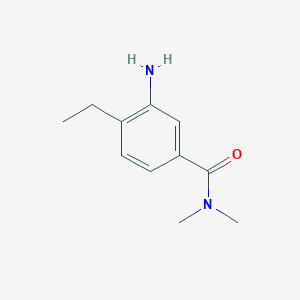
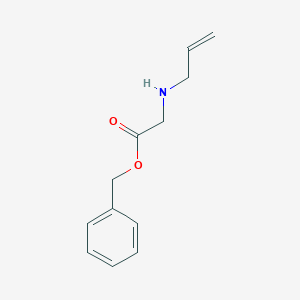
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)
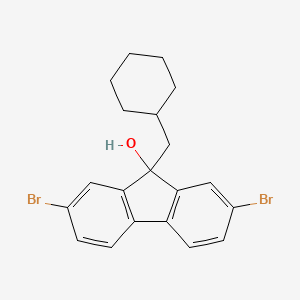
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)
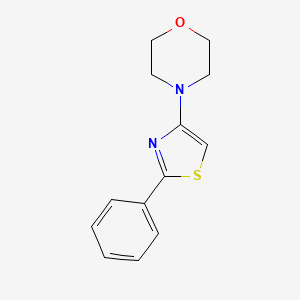
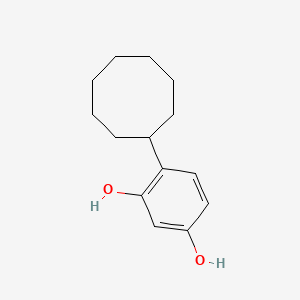
![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
